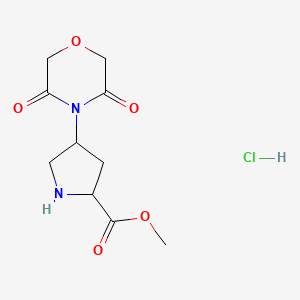
Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride is a complex organic compound that belongs to the class of pyrrolidine derivatives Pyrrolidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride typically involves the [3+2] dipolar cycloaddition of azomethine ylides and vinyl ketones . This reaction proceeds smoothly under mild conditions, affording moderate to high isolated yields (up to 88%) of the products within a short reaction time (15–45 minutes) . The reaction conditions are generally mild, and the cycloaddition exclusively follows the endo-pathway, enabling access to the cis-derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives.
Scientific Research Applications
Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This can lead to various biological outcomes, such as inhibition of inflammatory pathways or protection of neuronal cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methyl-4-morpholino-2,2-diphenylbutyryl)pyrrolidine hydrochloride
- Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates
Uniqueness
Methyl 4-(3,5-dioxomorpholino)pyrrolidine-2-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrrolidine ring with a morpholino group and carboxylate ester makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C10H15ClN2O5 |
|---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
methyl 4-(3,5-dioxomorpholin-4-yl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H14N2O5.ClH/c1-16-10(15)7-2-6(3-11-7)12-8(13)4-17-5-9(12)14;/h6-7,11H,2-5H2,1H3;1H |
InChI Key |
INSXIYQGHZNCJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CN1)N2C(=O)COCC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















